4-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-[(4-methoxyphenyl)sulfonyl]piperidine
Description
The compound 4-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-[(4-methoxyphenyl)sulfonyl]piperidine features a 1,2,4-triazole core substituted with an ethyl group at position 4 and a 4-fluorobenzylsulfanyl moiety at position 3. The piperidine ring at position 3 is further functionalized with a 4-methoxyphenylsulfonyl group.
Properties
IUPAC Name |
4-[4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1-(4-methoxyphenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O3S2/c1-3-28-22(25-26-23(28)32-16-17-4-6-19(24)7-5-17)18-12-14-27(15-13-18)33(29,30)21-10-8-20(31-2)9-11-21/h4-11,18H,3,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRHUBWIRFVXLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)F)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 4-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-[(4-methoxyphenyl)sulfonyl]piperidine exhibit significant antimicrobial properties. The triazole ring is known for its efficacy against a variety of fungi and bacteria. Studies have shown that derivatives of triazoles can inhibit the growth of pathogens such as Candida albicans and Staphylococcus aureus .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Triazole derivatives have been studied for their ability to inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar scaffolds have demonstrated cytotoxic effects against breast cancer and leukemia cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties. Triazole-based compounds have been shown to inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation, making them candidates for treating inflammatory diseases .
Case Studies
Several case studies have highlighted the efficacy of triazole-containing compounds:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that a triazole derivative exhibited potent activity against fungal strains resistant to conventional treatments .
- Anticancer Activity Assessment : In vitro analysis showed that a related compound significantly reduced the viability of cancer cells by inducing apoptosis through mitochondrial pathways .
- Anti-inflammatory Mechanism Investigation : Research published in Pharmacology Reports explored the anti-inflammatory effects of triazole derivatives, revealing their ability to downregulate TNF-alpha production in macrophages .
Chemical Reactions Analysis
Sulfanyl Group (-S-)
The sulfanyl group undergoes nucleophilic substitution and oxidation:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions to form sulfides.
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Oxidation : H₂O₂/AcOH converts -S- to sulfone (-SO₂-), altering biological activity .
Sulfonyl Group (-SO₂-)
This electron-withdrawing group stabilizes the piperidine ring and participates in:
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Hydrolysis : Under strong acidic conditions (HCl, reflux), it forms sulfonic acids, though this is rare in physiological environments .
Triazole Ring
The 1,2,4-triazole core is resistant to hydrolysis but participates in:
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Metal coordination : Binds transition metals (e.g., Cu²⁺) via nitrogen atoms, relevant in catalytic studies .
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Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids under Pd catalysis .
Degradation and Stability
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Photodegradation : Exposure to UV light (λ = 254 nm) leads to cleavage of the sulfanyl group, forming a disulfide dimer .
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Thermal stability : Decomposes above 200°C, releasing SO₂ and fluorobenzyl radicals (TGA analysis) .
Mechanistic Studies
Comparison with Similar Compounds
Key Structural Variations
The following table highlights structural analogs and their differences from the target compound:
Substituent Impact Analysis
- The 4-fluoro substitution may improve metabolic stability compared to 2-fluoro analogs ( ).
- Ethyl vs. Aryl Substitutions : The 4-ethyl group in the target compound may confer conformational flexibility compared to rigid aryl groups (e.g., 4-methylphenyl in ).
Research Findings and Bioactivity Correlations
Software and Structural Validation
- Crystallographic Tools : SHELX ( ) and ORTEP-3 ( ) were employed in structural determination for analogs, ensuring accurate conformational comparisons.
- Docking Studies : Molecular docking ( ) predicts that the 4-methoxyphenylsulfonyl group in the target compound may occupy hydrophobic pockets in enzyme active sites.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for introducing the 4-methoxyphenylsulfonyl group into the piperidine moiety of this compound?
- The 4-methoxyphenylsulfonyl group is typically introduced via nucleophilic substitution or coupling reactions. A common approach involves reacting piperidine derivatives with 4-methoxybenzenesulfonyl chloride under alkaline conditions (e.g., using triethylamine as a base) in anhydrous dichloromethane or THF. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures high yield (~70–85%) .
- Key validation : Monitor reaction progress using TLC (Rf ~0.3–0.5 in 7:3 hexane:EtOAc) and confirm sulfonylation via FT-IR (S=O stretches at 1150–1300 cm⁻¹) and ¹H NMR (singlet for methoxy group at δ 3.8 ppm) .
Q. How can the stability of the triazole-thioether linkage in this compound be assessed under varying pH conditions?
- Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 37°C for 24–72 hours. Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to quantify degradation products. The triazole-thioether bond is prone to hydrolysis under strongly acidic (pH <2) or basic (pH >12) conditions, forming sulfonic acid or disulfide byproducts .
- Mitigation : Stabilize formulations using lyophilization or encapsulation in pH-responsive polymers .
Advanced Research Questions
Q. What computational methods are effective for predicting the binding affinity of this compound to kinase targets, given its triazole and sulfonyl pharmacophores?
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target kinases (e.g., PDB IDs 3LCS, 4ASD). Parameterize the triazole-thioether group with DFT-optimized geometries (B3LYP/6-31G* level). Molecular dynamics simulations (NAMD/GROMACS) over 100 ns can assess stability of ligand-receptor interactions, focusing on hydrogen bonding with the sulfonyl oxygen and π-π stacking of the fluorobenzyl group .
- Validation : Compare computational results with experimental IC₅₀ values from kinase inhibition assays .
Q. How can contradictory bioactivity data from in vitro vs. in vivo studies be resolved for this compound?
- Case example : If in vitro assays show nM-level inhibition of a target enzyme, but in vivo efficacy is poor, investigate:
- Pharmacokinetics : Measure plasma half-life (LC-MS/MS) and tissue distribution. The sulfonyl group may enhance solubility but reduce blood-brain barrier penetration.
- Metabolite interference : Identify major metabolites (e.g., via liver microsome assays) that could deactivate the compound.
- Dose optimization : Use allometric scaling or PK/PD modeling to adjust dosing regimens .
Q. What strategies optimize regioselectivity during the formation of the 1,2,4-triazole ring in this compound?
- Use microwave-assisted synthesis (100–150°C, 30 min) with cyclocondensation of thiosemicarbazide and carbonyl precursors. Substituent effects: The 4-fluorobenzyl group directs cyclization to the 5-position of the triazole via steric and electronic modulation. Confirm regiochemistry using NOESY (proximity of ethyl and fluorobenzyl protons) and ¹³C NMR (C-3 triazole carbon at δ 145–150 ppm) .
Methodological Challenges
Q. What analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?
- X-ray crystallography : Resolve absolute configuration of chiral centers (e.g., piperidine C-4). Deposit data with CCDC (e.g., CCDC-1441403 for analogous triazole derivatives) .
- HRMS-ESI : Confirm molecular formula (e.g., [M+H]⁺ at m/z 518.1425 for C₂₃H₂₄F N₅O₂S₂).
- 2D NMR (HSQC, HMBC) : Assign quaternary carbons and verify sulfonyl attachment to piperidine .
Q. How can reaction yields be improved for the coupling of the fluorobenzylsulfanyl group to the triazole core?
- Use Pd-catalyzed C–S cross-coupling (Pd(OAc)₂, Xantphos, Cs₂CO₃) in DMF at 100°C. Alternative: Radical thiol-ene reactions under UV light. Optimize equivalents of 4-fluorobenzyl mercaptan (1.2–1.5 equiv.) to minimize disulfide byproducts. Isolate via flash chromatography (hexane:EtOAc 4:1) with ≥90% purity .
Data Interpretation
Q. How should researchers address discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths in the triazole-thioether moiety?
- DFT calculations (e.g., B3LYP/6-311++G**) often overestimate C–S bond lengths by 0.02–0.05 Å compared to X-ray data. Calibrate computational models using benchmarked crystallographic data (e.g., CCDC entries). Consider solvent effects (PCM model) and dispersion corrections (D3-BJ) for improved accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
